molecular formula C12H17ClN2O3 B1378174 (S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hcl CAS No. 60521-89-3

(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hcl

Cat. No.: B1378174
CAS No.: 60521-89-3
M. Wt: 272.73 g/mol
InChI Key: VDCIJUQAYQIYHB-MERQFXBCSA-N
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Description

(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral amino acid precursor.

    Protection of Functional Groups: Protecting groups are often used to shield reactive sites during intermediate steps.

    Formation of the Ester: The carboxylic acid group is esterified using methanol and an acid catalyst.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for protection and deprotection steps, as well as for the esterification and amination reactions, enhances efficiency and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or tin(II) chloride.

    Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfuric acid.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and phenyl groups enable it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride: The enantiomer of the compound, differing in its chiral configuration.

    2-Amino-3-(4-aminophenyl)propionic acid: Lacks the ester group, affecting its solubility and reactivity.

    4-Aminophenylalanine: Similar structure but without the ester group, used in peptide synthesis.

Uniqueness

(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride is unique due to its specific chiral configuration and the presence of both amino and ester functional groups, which enhance its versatility in synthetic applications and potential biological activity.

Properties

IUPAC Name

methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9;/h3-6,11H,7,13H2,1-2H3,(H,14,15);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCIJUQAYQIYHB-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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